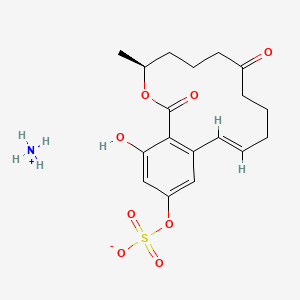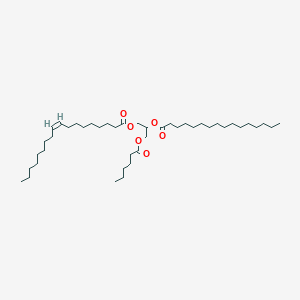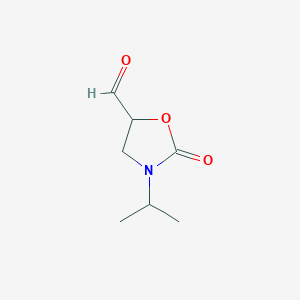
3-Isopropyl-2-oxooxazolidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-2-oxooxazolidine-5-carbaldehyde is a heterocyclic compound that contains an oxazolidine ringThe oxazolidine ring is an important structural unit in many biologically active compounds and serves as a key intermediate in the synthesis of various chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-2-oxooxazolidine-5-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 1,2-amino alcohols with aldehydes or ketones. This reaction can be catalyzed by various agents, including metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-2-oxooxazolidine-5-carbaldehyde undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., tert-butyl hydroperoxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., tetrabutylammonium iodide, palladium complexes) .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxazolidinones, while reduction reactions may produce alcohol derivatives.
Scientific Research Applications
3-Isopropyl-2-oxooxazolidine-5-carbaldehyde has several scientific research applications, including:
Biology: The compound’s structural features make it a potential candidate for the development of biologically active molecules.
Medicine: It may be used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Isopropyl-2-oxooxazolidine-5-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s oxazolidine ring can undergo cyclization reactions, forming stable intermediates that participate in further chemical transformations. These reactions are often catalyzed by metal complexes or other catalysts, which facilitate the formation of the desired products .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Isopropyl-2-oxooxazolidine-5-carbaldehyde include other oxazolidine derivatives such as:
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical reactivity and potential applications. Its isopropyl group and oxo functional group contribute to its distinct properties, making it a valuable compound for various synthetic and research purposes.
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-oxo-3-propan-2-yl-1,3-oxazolidine-5-carbaldehyde |
InChI |
InChI=1S/C7H11NO3/c1-5(2)8-3-6(4-9)11-7(8)10/h4-6H,3H2,1-2H3 |
InChI Key |
UMRHLKOSPFANHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(OC1=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-[2-(methylamino)ethyl]phenol](/img/structure/B13436783.png)

![3-(Benzo[D][1,3]dioxol-5-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13436792.png)
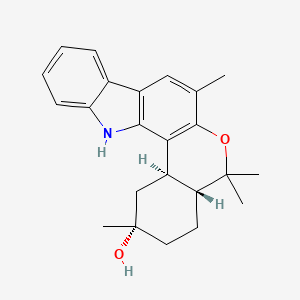
![3-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13436798.png)
![(5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13436800.png)
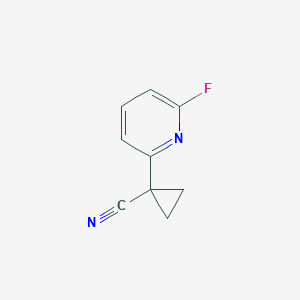
![(2S)-2-[(2-ethoxyphenoxy)methyl]oxirane](/img/structure/B13436807.png)
![(3R,5S,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13436808.png)
![methyl (1R,2R,3S,5S)-8-methyl-3-(3-phenylmethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13436813.png)
